2-(5-Fluoropyridin-2-YL)aniline

Medicinal Chemistry Drug Metabolism Pharmacokinetics

2-(5-Fluoropyridin-2-yl)aniline is the definitive fluorinated building block for kinase inhibitor lead optimization. The 5-fluoropyridine motif critically modulates electronic distribution, metabolic stability, and binding interactions—generic non-fluorinated analogs compromise SAR reproducibility. It also serves as a precursor for 18F-PET tracers via deaminative radiofluorination. Our ≥98% purity grade ensures robust amide couplings and scalable synthesis. Request a custom quote for bulk quantities, expedited global shipping, and dedicated technical support.

Molecular Formula C11H9FN2
Molecular Weight 188.2 g/mol
CAS No. 885277-17-8
Cat. No. B1501759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoropyridin-2-YL)aniline
CAS885277-17-8
Molecular FormulaC11H9FN2
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=C2)F)N
InChIInChI=1S/C11H9FN2/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H,13H2
InChIKeyITKSWSQUENSIEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Fluoropyridin-2-yl)aniline (CAS 885277-17-8): Procurement & Differentiation Guide


2-(5-Fluoropyridin-2-yl)aniline (CAS 885277-17-8) is a fluorinated heterocyclic aromatic amine with the molecular formula C11H9FN2 and a molecular weight of 188.20 g/mol. It belongs to the 2-arylpyridine class of compounds, featuring a 5-fluoropyridin-2-yl moiety linked to an aniline ring. The compound is a key building block in medicinal chemistry and agrochemical research, often utilized for introducing fluorinated pyridine motifs into bioactive molecules [1]. Its typical purity for research applications is ≥97% (HPLC), with commercial suppliers offering it at 97% or 98% purity .

Why Generic Substitution of 2-(5-Fluoropyridin-2-yl)aniline (CAS 885277-17-8) Fails: The Halogen and Position Dependence


Generic substitution of 2-(5-Fluoropyridin-2-yl)aniline with non-fluorinated or differently substituted analogs is scientifically unsound due to the profound influence of the 5-fluoropyridine moiety on both physicochemical properties and biological activity. The fluorine atom at the 5-position of the pyridine ring is not merely a passive substituent; it actively modulates electronic distribution, metabolic stability, and binding interactions [1][2]. Replacing it with hydrogen (as in 2-(pyridin-2-yl)aniline) or other halogens (e.g., chlorine, bromine) yields compounds with significantly altered reactivity, lipophilicity, and in vivo profiles, making direct interchangeability impossible for reproducible scientific outcomes .

Quantitative Evidence Guide: Comparative Performance of 2-(5-Fluoropyridin-2-yl)aniline (CAS 885277-17-8)


Metabolic Stability: Fluorine vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 5-position of the pyridine ring in 2-(5-fluoropyridin-2-yl)aniline is a well-established strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at that site. While direct head-to-head metabolic stability data for this specific compound against its non-fluorinated parent is not publicly available, extensive class-level evidence from fluorinated pyridine and aniline derivatives demonstrates this effect. For example, in a study of related 2-arylpyridines, fluorination at the 5-position of the pyridine ring increased metabolic half-life in human liver microsomes by a factor of 2-3x compared to the non-fluorinated analog [1][2]. This translates to a longer half-life and potentially lower clearance in vivo, which is a critical selection criterion for lead optimization in drug discovery programs.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Basicity and pKa Modulation: Fluorine's Electronic Effect

The electron-withdrawing nature of the fluorine atom at the 5-position of the pyridine ring in 2-(5-fluoropyridin-2-yl)aniline significantly reduces the basicity of the pyridine nitrogen compared to the non-fluorinated analog, 2-(pyridin-2-yl)aniline. DFT calculations on similar fluoropyridine-aniline systems predict a pKa for the pyridinium ion of approximately 0.8-1.5, which is substantially lower than the ~5.2 for unsubstituted pyridine [1]. This alteration in basicity directly impacts the compound's ionization state at physiological pH, its ability to form hydrogen bonds, and its membrane permeability.

Medicinal Chemistry Physical Organic Chemistry Drug Design

Synthetic Versatility: Directing Group Capability in C-H Activation

The aniline and pyridine nitrogen atoms in 2-(5-fluoropyridin-2-yl)aniline can serve as effective directing groups for transition metal-catalyzed C-H activation reactions. Studies on the closely related 2-(pyridin-2-yl)aniline have demonstrated its utility in directing sp2 C-H amination using cupric acetate [1]. The presence of the electron-withdrawing fluorine in 2-(5-fluoropyridin-2-yl)aniline can further modulate the electron density of the aromatic rings, potentially influencing the regioselectivity and efficiency of such metal-catalyzed transformations. This provides a synthetic handle for late-stage diversification, a feature not present in simpler aniline building blocks.

Synthetic Methodology C-H Activation Organic Chemistry

Optimal Research and Industrial Application Scenarios for 2-(5-Fluoropyridin-2-yl)aniline (CAS 885277-17-8)


Lead Optimization in Kinase Inhibitor Drug Discovery

The compound is ideally suited for the lead optimization phase of drug discovery programs targeting kinases, particularly where improved metabolic stability and tunable physicochemical properties are required. The 5-fluoropyridine motif is a privileged scaffold found in numerous kinase inhibitors, and 2-(5-fluoropyridin-2-yl)aniline serves as a direct precursor for introducing this motif via amide bond formation or other coupling reactions [1]. Its use allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the hinge-binding region of the kinase active site [2].

Synthesis of Fluorinated Ligands for PET Imaging

The compound can serve as a starting material for the synthesis of 18F-labeled PET tracers. While direct radiofluorination of this specific compound is challenging, it can be converted into a pyridinium salt precursor, which is a valuable substrate for deaminative radiofluorination with [18F]fluoride [3]. This approach provides expedient access to 18F-fluoroheteroarenes for imaging studies in oncology and neuroscience [4].

Synthesis of CNS-Penetrant Drug Candidates

The predicted lower pKa of the fluorinated pyridine nitrogen, combined with the compound's moderate molecular weight (188.20 g/mol) and balanced lipophilicity (cLogP ~2.2), makes it a promising building block for designing CNS-penetrant molecules. The fluorine atom enhances metabolic stability, a critical requirement for CNS drugs, while the reduced basicity minimizes P-glycoprotein efflux, a common hurdle for brain penetration [5][6].

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